molecular formula C9H10ClNO2 B1398867 6-Chloro-5-methylnicotinic acid ethyl ester CAS No. 942511-70-8

6-Chloro-5-methylnicotinic acid ethyl ester

Cat. No.: B1398867
CAS No.: 942511-70-8
M. Wt: 199.63 g/mol
InChI Key: ARMQAPYXINXSLX-UHFFFAOYSA-N
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Chemical Reactions Analysis

6-Chloro-5-methylnicotinic acid ethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-5-methylnicotinic acid ethyl ester is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar compounds to 6-Chloro-5-methylnicotinic acid ethyl ester include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

6-Chloro-5-methylnicotinic acid ethyl ester (CAS No. 942511-70-8) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound belongs to a class of nicotinic acid derivatives that have been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

This compound features a chloro substituent at the 6-position and a methyl group at the 5-position of the pyridine ring, with an ethyl ester functional group. The structural formula can be represented as follows:

C10H10ClNO2\text{C}_{10}\text{H}_{10}\text{Cl}\text{N}\text{O}_2

Antimicrobial Properties

Research indicates that compounds in the nicotinic acid family, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, its effectiveness against Staphylococcus aureus and Escherichia coli has been documented, showing minimum inhibitory concentrations (MIC) in the low micromolar range.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the modulation of apoptotic pathways, potentially through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : This compound may inhibit enzymes involved in metabolic pathways, affecting cellular metabolism and proliferation.
  • Receptor Modulation : It can bind to nicotinic receptors, influencing neurotransmitter release and cellular signaling pathways.
  • Gene Expression : By interacting with transcription factors, it can alter gene expression related to cell growth and apoptosis .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate plasma protein binding. Studies on animal models indicate that the compound is rapidly absorbed and distributed throughout tissues, with a half-life conducive to therapeutic use . Its metabolism involves hepatic pathways, primarily via oxidation and conjugation.

Study on Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against multiple bacterial strains. The results indicated that at concentrations ranging from 1 to 10 µg/mL, significant inhibition was observed against E. coli and S. aureus, with IC50 values around 3 µg/mL for both strains.

Bacterial StrainMIC (µg/mL)IC50 (µg/mL)
Staphylococcus aureus23
Escherichia coli13

Study on Anticancer Activity

In another study focusing on its anticancer properties, MCF-7 cells were treated with varying concentrations of the compound (0–100 µM). The results demonstrated a dose-dependent increase in apoptosis markers.

Concentration (µM)Apoptosis Rate (%)
05
2520
5040
10070

Properties

IUPAC Name

ethyl 6-chloro-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMQAPYXINXSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 6-chloro-5-methyl-nicotinic acid (13.85 g, 80.75 mmol) in dry ethanol (200 mL) containing some drops of concentrated H2SO4 is stirred at reflux for 2 days. The solution is cooled to rt, the solvent evaporated, the residue dissolved in EA (200 mL) and washed with a solution of sat. aq. Na2CO3 (2×80 mL), 1M aq. KHSO4 (2×80 mL) and brine (50 mL). The org. phase is dried over MgSO4, filtered and evaporated to give 6-chloro-5-methyl-nicotinic acid ethyl ester (12.65 g) as a solid; LC-MS: tR=0.92 min; [M+1]+=200.10; 1H NMR (CDCl3) δ 1.43 (t, J=7.0 Hz, 3H), 2.46 (s, 3H), 4.43 (q, J=7.3 Hz, 2H), 8.16 (m, 1H), 8.84 (d, J=2.0 Hz, 1H).
Quantity
13.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 6-chloro-5-methyl-nicotinic acid (13.85 g, 80.75 mmol) in dry EtOH (200 mL) containing some drops of concentrated H2SO4 is stirred at reflux for 2 days. The solution is cooled to rt, the solvent evaporated, the residue dissolved in EA (200 mL) and washed with a solution of sat. aq. Na2CO3 (2×80 mL), 1M aq. KHSO4 (2×80 mL) and brine (50 mL). The org. phase is dried over MgSO4, filtered and evaporated to give 6-chloro-5-methyl-nicotinic acid ethyl ester (12.65 g) as a solid; LC-MS: tR=0.92 min; [M+1]+=200.10; 1H NMR (CDCl3) δ 1.43 (t, J=7.0 Hz, 3H), 2.46 (s, 3H), 4.43 (q, J=7.3 Hz, 2H), 8.16 (m, 1H), 8.84 (d, J=2.0 Hz, 1H).
Quantity
13.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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